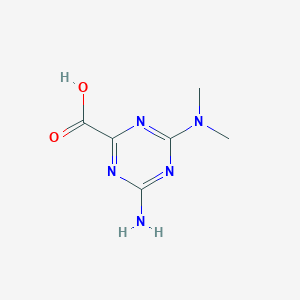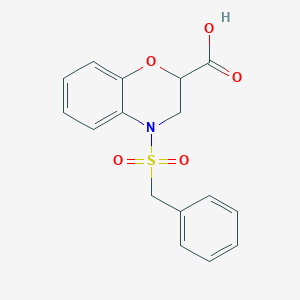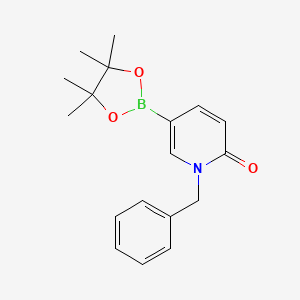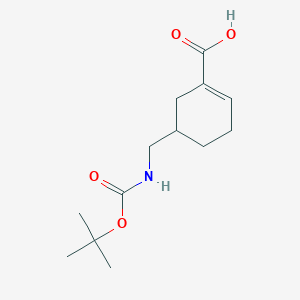
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Übersicht
Beschreibung
The compound seems to be a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
While specific synthesis methods for “4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid” were not found, triazine derivatives can be synthesized by substituting chloride ions in cyanuric chloride . Other methods involve the reaction of ammonia with an acid salt of a lower alkyl ester .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrimidine derivatives are extensively studied for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial in cancer cell proliferation . For instance, certain pyrimidine-based drugs such as imatinib , Dasatinib , and nilotinib are well-established treatments for leukemia . The structural flexibility of pyrimidine allows for the synthesis of various compounds that can target different cancer pathways.
Antimicrobial and Antifungal Applications
The pyrimidine scaffold is known to possess antimicrobial and antifungal activities . This makes it valuable in the development of new treatments for infections where resistance to current medications is growing. Research into pyrimidine derivatives continues to yield new compounds that can inhibit the growth of harmful bacteria and fungi.
Cardiovascular Therapeutics
Pyrimidine derivatives have been identified as potential cardiovascular agents . They can exhibit antihypertensive effects, making them candidates for the treatment of high blood pressure and related cardiovascular diseases . Their mechanism of action often involves the modulation of enzymes and receptors that regulate cardiovascular function.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidines are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators . This includes the suppression of enzymes like cyclooxygenase (COX) , which are involved in the production of pro-inflammatory molecules like prostaglandins . This property is being explored to develop new non-steroidal anti-inflammatory drugs (NSAIDs).
Antidiabetic Activity
Pyrimidine derivatives can act as DPP-IV inhibitors , which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-IV) . This enzyme is responsible for the inactivation of incretin hormones, which are involved in the regulation of blood glucose levels. Inhibiting DPP-IV can therefore be an effective strategy in the treatment of type 2 diabetes.
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives have shown potential in providing neuroprotection for retinal ganglion cells and causing vascular relaxation in the ocular ciliary artery . This could lead to new treatments for diseases that affect the eyes, such as glaucoma, by protecting the nerve cells and improving blood flow within the eye.
Wirkmechanismus
Target of Action
Triazine derivatives are known to interact with various biological targets, and their role often depends on the specific substitutions on the triazine ring .
Mode of Action
Triazine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Triazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Triazine derivatives are known to exert a variety of biological effects depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOAPGHUOLVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)



![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)



![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)

